2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
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Description
2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H10BrCl2N3O3 and its molecular weight is 383.02. The purity is usually 95%.
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Biological Activity
2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride, commonly referred to as compound 85792-59-2, is a synthetic organic compound notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrCl2N3O3 with a molecular weight of 383.02 g/mol. The unique structure includes a triazole ring and halogenated phenyl groups, which contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 85792-59-2 |
Molecular Formula | C₁₁H₁₀BrCl₂N₃O₃ |
Molecular Weight | 383.02 g/mol |
Antitumor Activity
Research indicates that compounds containing triazole rings often exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the growth of various human tumor cell lines. For instance, it has shown moderate anticancer activity with inhibition rates ranging from 1% to 23% against multiple tumor subpanels at a concentration of 10 µM in single-dose experiments .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects using the rat paw edema model. Preliminary results suggest that it may be more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen . The mechanism behind this activity is believed to involve the inhibition of cyclooxygenases and matrix metalloproteinases (MMPs), which play crucial roles in inflammatory pathways.
Enzyme Inhibition
Studies have indicated that this compound can inhibit specific enzyme activities crucial for various biological processes. The presence of the hydroxyl group and the triazole moiety enhances its interaction with biological targets such as enzymes or receptors involved in disease mechanisms. Molecular docking studies have been utilized to elucidate these interactions further.
The biological activity of this compound is primarily attributed to:
- Triazole Ring : Known for its ability to form stable complexes with metal ions and proteins.
- Hydroxyl Group : Enhances solubility and facilitates interactions with biological macromolecules.
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Anticancer Studies : A study conducted on multiple human cancer cell lines demonstrated that modifications to the triazole structure could significantly enhance biological efficacy against specific cancer types .
- Anti-inflammatory Models : In vivo experiments using rat models showed promising results in reducing inflammation markers compared to standard treatments .
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O3.ClH/c12-7-1-2-8(9(13)3-7)11(19,10(17)18)4-16-6-14-5-15-16;/h1-3,5-6,19H,4H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMBGCGERGVCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CN2C=NC=N2)(C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.